molecular formula C6H16ClNO B13582817 3-Ethoxybutan-1-aminehydrochloride

3-Ethoxybutan-1-aminehydrochloride

Cat. No.: B13582817
M. Wt: 153.65 g/mol
InChI Key: LHPUXEBAESKZNY-UHFFFAOYSA-N
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Description

3-ethoxybutan-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to a butan-1-amine backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxybutan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybutan-1-ol and ammonia.

    Amination Reaction: The 3-ethoxybutan-1-ol undergoes an amination reaction with ammonia in the presence of a catalyst, such as palladium on carbon, to form 3-ethoxybutan-1-amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, 3-ethoxybutan-1-amine hydrochloride.

Industrial Production Methods

In an industrial setting, the production of 3-ethoxybutan-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-ethoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as amines with fewer substituents.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-ethoxybutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxybutan-1-amine: The non-hydrochloride form of the compound.

    Butan-1-amine: A simpler amine without the ethoxy group.

    3-methoxybutan-1-amine: A similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

3-ethoxybutan-1-amine hydrochloride is unique due to the presence of both the ethoxy group and the hydrochloride salt form. This combination enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

3-Ethoxybutan-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in relation to its interactions with cellular mechanisms. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-Ethoxybutan-1-amine hydrochloride is classified as an aliphatic amine with an ethoxy group. Its structural formula can be represented as follows:

C5H13ClNO\text{C}_5\text{H}_{13}\text{ClN}O

This structure is crucial for understanding its biological interactions, particularly in relation to microtubule stabilization and potential therapeutic applications.

The primary mechanism of action for 3-Ethoxybutan-1-amine hydrochloride appears to involve the stabilization of microtubules. Microtubules are essential components of the cytoskeleton in eukaryotic cells, playing critical roles in maintaining cell shape, enabling intracellular transport, and facilitating cell division.

Microtubule Interaction

Research indicates that compounds with similar structures can stabilize microtubules by enhancing the polymerization of tubulin, the protein building block of microtubules. This stabilization can lead to various cellular responses, including altered cell cycle progression and apoptosis in cancer cells . The structure-activity relationship studies have shown that modifications to the alkyl chain and functional groups significantly influence the potency and selectivity of these compounds .

Case Studies

Several studies have explored the effects of 3-Ethoxybutan-1-amine hydrochloride on various cell lines:

  • Neuroblastoma Cells : A study evaluated the compound's effects on neuroblastoma cells, demonstrating that it induced significant cytotoxicity through microtubule stabilization. The results indicated a dose-dependent increase in acetylated α-tubulin levels, suggesting enhanced microtubule stability .
  • Breast Cancer Cells : In another investigation, 3-Ethoxybutan-1-amine hydrochloride was tested on breast cancer cell lines. The compound showed promising results in inhibiting cell proliferation, attributed to its ability to disrupt normal microtubule dynamics and induce apoptosis .
  • In Vivo Studies : Animal models have also been used to assess the therapeutic potential of this compound. Preliminary results indicate that it may reduce tumor growth in xenograft models, further supporting its role as a microtubule-stabilizing agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that variations in the aliphatic chain length and branching significantly affect the biological activity of 3-Ethoxybutan-1-amine hydrochloride. Compounds with longer or more branched chains tend to exhibit enhanced microtubule-stabilizing properties . The presence of electron-withdrawing groups also plays a crucial role in modulating activity.

Compound VariantChain LengthActivity Level
Ethyl variantShortModerate
Propyl variantMediumHigh
Butyl variantLongVery High

Properties

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

3-ethoxybutan-1-amine;hydrochloride

InChI

InChI=1S/C6H15NO.ClH/c1-3-8-6(2)4-5-7;/h6H,3-5,7H2,1-2H3;1H

InChI Key

LHPUXEBAESKZNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCN.Cl

Origin of Product

United States

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